molecular formula C10H16N2O2 B1416524 methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate CAS No. 1150617-77-8

methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate

Cat. No.: B1416524
CAS No.: 1150617-77-8
M. Wt: 196.25 g/mol
InChI Key: PUNKXLPHGNKGSN-UHFFFAOYSA-N
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Description

Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate: is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an isobutyl group at the 4-position, a methyl group at the 2-position, and a carboxylate ester group at the 5-position.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 4-isobutyl-2-methyl-1H-imidazole with methyl chloroformate in the presence of a base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve a more complex multi-step process starting from simpler precursors like imidazole and isobutyl chloride . The reaction conditions typically include the use of strong bases and organic solvents to facilitate the formation of the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide .

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride .

  • Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, involving reagents like halides or alkylating agents .

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, in acidic or neutral medium.

  • Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous ether.

  • Substitution: Halides, alkylating agents, in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Alkylated imidazoles.

Scientific Research Applications

Chemistry: Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its imidazole ring is a key structural motif in many pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used as a building block for the synthesis of bioactive molecules.

Medicine: Imidazole derivatives are known for their therapeutic potential. This compound, in particular, may be explored for its use in developing new drugs targeting various diseases.

Industry: In the chemical industry, it serves as a precursor for the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary widely based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Methyl 1H-imidazole-5-carboxylate: Lacks the isobutyl and methyl substituents.

  • 4-isobutyl-2-methyl-1H-imidazole: Lacks the carboxylate ester group.

  • Imidazole: The simplest form without any substituents.

Uniqueness: Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both the isobutyl and methyl groups enhances its lipophilicity, potentially improving its ability to interact with biological membranes.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6(2)5-8-9(10(13)14-4)12-7(3)11-8/h6H,5H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNKXLPHGNKGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)CC(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654024
Record name Methyl 2-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-77-8
Record name Methyl 2-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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